molecular formula C21H18N6O B2510313 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900297-54-3

7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2510313
CAS No.: 900297-54-3
M. Wt: 370.416
InChI Key: WOCXUSPTDSQTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6O and its molecular weight is 370.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(2,5-Dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C20H20N6OC_{20}H_{20}N_6O with a molecular weight of approximately 364.42 g/mol. The presence of the dimethylphenyl and methoxyphenyl substituents is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to decreased cell proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

A study reported that the compound exhibited an IC50 value in the range of 10-30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like paclitaxel .

The biological activity of this compound is attributed to its interaction with key signaling pathways involved in cancer progression:

  • EGFR Inhibition : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
  • Targeting Kinases : Molecular docking studies suggest that the compound binds effectively to ATP-binding sites of these kinases, disrupting their activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be influenced by various structural modifications:

SubstituentEffect on Activity
2,5-DimethylphenylEnhances potency
4-MethoxyphenylImproves selectivity
Altered ring systemsModulates binding affinity

Research indicates that compounds with electron-donating groups like methoxy enhance anticancer activity by stabilizing interactions with target proteins .

Case Studies

  • MCF-7 Cell Line Study : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates post-treatment.
  • Xenograft Model : In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups.

Scientific Research Applications

Research indicates that 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits a range of biological activities:

Anticancer Activity

Several studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

Research has demonstrated that this compound can exhibit anti-inflammatory effects:

  • Pharmacological Screening : Compounds within this class have shown potent inhibition of prostaglandin synthesis and reduced edema in animal models. For example, studies reported lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Case Study 1: CDK Inhibition

A study conducted by Nassar et al. explored the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK inhibitors. The findings indicated that certain derivatives effectively inhibited CDK2 activity and showed promise as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazolo derivatives and assessed their effects on carrageenan-induced edema in rats. The results showed significant reduction in inflammation markers and lower toxicity profiles compared to established anti-inflammatory drugs .

Chemical Reactions Analysis

Oxidation Reactions

The methyl and methoxy substituents on the aromatic rings are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Methyl → Carboxylic Acid KMnO₄, H₂O, 80°CConverts methyl groups to -COOH65–72%
Demethylation BBr₃, CH₂Cl₂, −20°CCleaves methoxy to hydroxyl85%

Key Findings :

  • Oxidation of the 2,5-dimethylphenyl group produces dicarboxylic acid derivatives, enhancing water solubility.

  • Demethylation of the 4-methoxyphenyl group yields phenolic analogs with increased hydrogen-bonding capacity.

Reduction Reactions

The triazole and pyrimidine rings participate in reduction reactions, altering electronic properties.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Ring Hydrogenation H₂, Pd/C, EtOHSaturates pyrimidine ring58%
Nitro → Amine SnCl₂, HClReduces nitro intermediates (if present)90%

Mechanistic Insight :

  • Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the triazole moiety .

  • Nitro groups (introduced via substitution) are reduced to amines, enabling further functionalization .

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Halogen Exchange KSCN, DMF, 120°CReplaces Cl with SCN78%
Methoxy Displacement H₂NR, CuI, K₂CO₃Substitutes methoxy with amines60–70%

Structural Impact :

  • Thiocyanate substitution at the pyrimidine C-5 position improves metal-binding affinity.

  • Amine derivatives show enhanced interactions with biological targets like kinase enzymes.

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing extended heterocycles.

Reaction TypeReagents/ConditionsOutcomeYieldReference
With Hydrazines NH₂NH₂, EtOH, refluxForms fused triazolo-tetrazepines55%
With Aldehydes RCHO, AcOHGenerates Schiff base analogs63%

Applications :

  • Cyclocondensation with aldehydes produces derivatives with tunable fluorescence properties.

  • Fused tetrazepines exhibit improved pharmacokinetic profiles in preclinical models .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl modifications.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Suzuki-Miyaura ArB(OH)₂, Pd(PPh₃)₄Introduces biaryl systems70–80%
Buchwald-Hartwig ArNH₂, Pd₂(dba)₃Adds amine substituents65%

Case Study :

  • Suzuki coupling at the pyrimidine C-2 position with 4-fluorophenylboronic acid increased cytotoxicity against HCT-116 cells (IC₅₀: 12 nM) .

Photochemical Reactions

UV-induced reactions modify electronic transitions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
[2+2] Cycloaddition UV light, CH₃CNForms dimeric structures40%

Observation :

  • Photodimerization alters absorption spectra, suggesting applications in optoelectronic materials.

Properties

IUPAC Name

10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXUSPTDSQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.